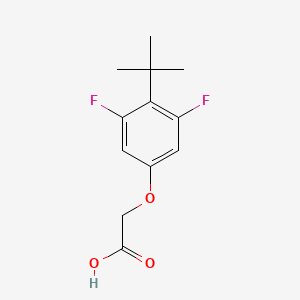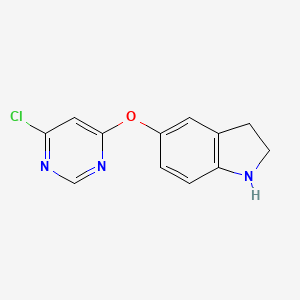
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized starting from 4,6-dichloropyrimidine.
Coupling with Indole: The pyrimidine derivative is then coupled with an indole moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives, while oxidation and reduction can lead to modified indole structures.
Aplicaciones Científicas De Investigación
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of the target compound, known for its reactivity with nucleophiles.
4-Amino-6-chloropyrimidine:
Uniqueness
5-(6-Chloro-pyrimidin-4-yloxy)-2,3-dihydro-indole is unique due to the combination of the pyrimidine and indole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities.
Propiedades
Fórmula molecular |
C12H10ClN3O |
|---|---|
Peso molecular |
247.68 g/mol |
Nombre IUPAC |
5-(6-chloropyrimidin-4-yl)oxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H10ClN3O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-2,5-7,14H,3-4H2 |
Clave InChI |
PNWKSVBKVFXDDC-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=C(C=C2)OC3=CC(=NC=N3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
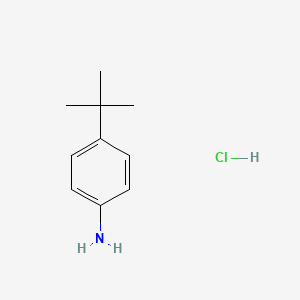
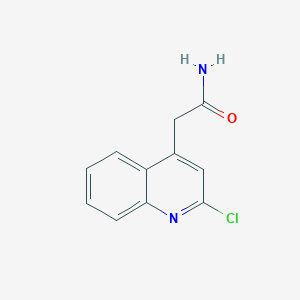
![2-[(2-Chloro-4-nitrophenoxy)methyl]benzonitrile](/img/structure/B8425472.png)
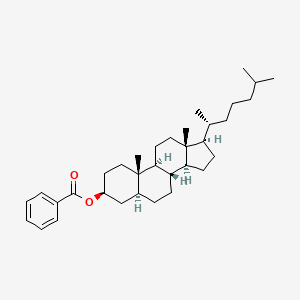
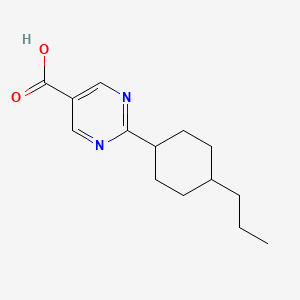
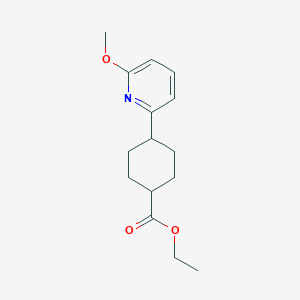
![tert-butyl N-[[4-(hydrazinecarbonyl)phenyl]methyl]-N-methyl-carbamate](/img/structure/B8425481.png)
![5-Hydroxy-2-[(4-methylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B8425485.png)
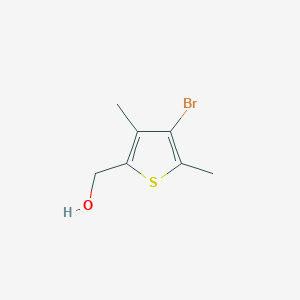

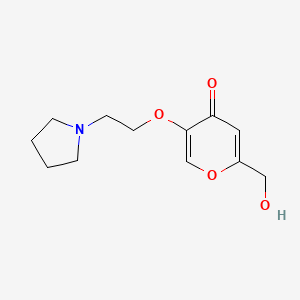
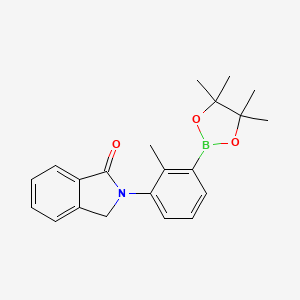
![3-Fluoro-4-[(oxolan-3-yl)carbonyl]pyridine](/img/structure/B8425522.png)
